Bupivacaine hydrochloride, also known as bupivacaine HCL, is a local anesthetic belonging to the amino-amide class. [] It is a homologue of mepivacaine and chemically related to lidocaine. [] Bupivacaine hydrochloride acts by blocking sodium channels, thereby inhibiting nerve impulse propagation. []
Bupivacaine hydrochloride is derived from the chemical structure of amino-amide anesthetics. It is classified as a long-acting local anesthetic due to its prolonged duration of action compared to other agents like lidocaine. The compound is commonly marketed under brand names such as Marcaine and Sensorcaine and is available in various concentrations, typically ranging from 0.25% to 0.75% for injection .
The synthesis of bupivacaine hydrochloride involves several key steps:
This synthetic pathway highlights the importance of controlling reaction conditions to ensure high yield and purity of the final product .
Bupivacaine has a complex molecular structure characterized by an aromatic ring, a piperidine ring, and an amide functional group. The molecular formula for bupivacaine hydrochloride is CHNO·HCl, with a molecular weight of approximately 342.89 g/mol.
The structural representation can be depicted as follows:
The three-dimensional conformation allows for effective interaction with voltage-gated sodium channels, crucial for its anesthetic action .
Bupivacaine primarily undergoes hydrolysis in biological systems, leading to the formation of metabolites that are less active than the parent compound. The key reactions include:
These reactions are critical in understanding both the pharmacodynamics and pharmacokinetics of bupivacaine .
Bupivacaine exerts its anesthetic effects by blocking voltage-gated sodium channels on nerve membranes. This blockade prevents depolarization and subsequent conduction of nerve impulses responsible for pain sensation. The mechanism can be summarized as follows:
This process leads to a sequential loss of nerve function: pain perception is lost first, followed by temperature sensation, touch, proprioception, and motor function at higher concentrations .
These properties are significant when considering formulation and administration routes for effective pain management .
Bupivacaine is widely utilized in various medical applications due to its effectiveness as a local anesthetic:
Additionally, newer formulations like liposomal bupivacaine (Exparel) are being explored for extended analgesia post-surgery .
Bupivacaine hydrochloride (1-butyl-2',6'-pipecoloxylidide hydrochloride) is a long-acting amino-amide local anesthetic with the chemical formula C₁₈H₂₈N₂O·HCl·H₂O and a molecular weight of 342.9 g/mol [1] [7]. Its structure comprises three key domains:
Bupivacaine contains a chiral carbon at the C1 position of the piperidine ring, producing two enantiomers:
Clinical Implications:The racemic mixture (RS-bupivacaine) exhibits enantioselective pharmacokinetics:
Table 1: Enantiomer-Specific Properties of Bupivacaine
Property | R(+)-Bupivacaine | S(−)-Bupivacaine |
---|---|---|
Cardiotoxicity | High | Low |
Vasoconstrictive Potency | Moderate | High |
Protein Binding (%) | ~90 | ~95 |
Vd (L/kg) | Higher | Lower |
Key physicochemical properties govern bupivacaine’s efficacy:
Table 2: Physicochemical Properties of Amino-Amide Anesthetics
Anesthetic | Molecular Weight (g/mol) | Log P (pH 7.4) | pKa | Protein Binding (%) |
---|---|---|---|---|
Bupivacaine | 288 | 2.54 | 8.1 | 95 |
Ropivacaine | 274 | 2.06 | 8.1 | 94 |
Lidocaine | 234 | 1.63 | 7.8 | 70 |
Mepivacaine | 246 | 1.32 | 7.7 | 77 |
Synthesis: Bupivacaine is synthesized via N-alkylation of 2,6-dimethylaniline with 1-butyl-2-chloropiperidine. Critical intermediates include pipecoloxylidide derivatives, purified via crystallization to achieve enantiomeric purity [1] [4].
Stability:
Bupivacaine’s pharmacological profile is distinguished by its N-butyl-piperidine chain, which enhances lipid solubility and prolongs duration compared to shorter-chain analogs:
Vasoconstrictive Potency:Bupivacaine induces vasoconstriction at low doses (EC50=1.2×10−5 M), driven by lipid solubility-mediated disruption of vascular smooth muscle calcium signaling. The order of potency is:Levobupivacaine > Ropivacaine > Lidocaine > Mepivacaine [5].
Metabolic Pathways:Unlike ester anesthetics, amides like bupivacaine undergo hepatic CYP3A4-mediated dealkylation to pipecolylxylidine (major metabolite). Renal excretion of unchanged drug is minimal (6%) [1] [7].
Table 3: Pharmacodynamic Comparison of Amino-Amide Anesthetics
Anesthetic | *Relative Potency | Vasoconstriction EC50 (M) | Duration | Primary Metabolic Route |
---|---|---|---|---|
Bupivacaine | 8.0 | 1.2×10−5 | Long | CYP3A4 hydroxylation |
Ropivacaine | 6.0 | 3.5×10−5 | Long | CYP1A2 dealkylation |
Lidocaine | 2.0 | 8.0×10−4 | Intermediate | CYP3A4 deethylation |
Mepivacaine | 1.5 | 2.5×10−3 | Intermediate | Hepatic hydrolysis |
*Relative to procaine in isolated nerve models [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7